MomordicosideB

Description

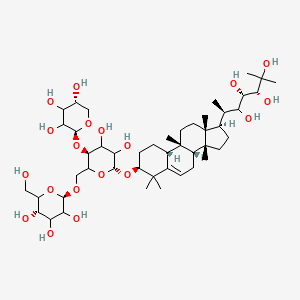

Momordicoside B is a triterpenoid glycoside isolated primarily from Momordica species, characterized by a lanostane-type aglycone core conjugated with oligosaccharide moieties. Its structure includes a β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl unit linked to a β-D-xylopyranosyl residue, forming a branched glycosidic chain .

Properties

Molecular Formula |

C47H80O19 |

|---|---|

Molecular Weight |

949.1 g/mol |

IUPAC Name |

(3R,4S,6R)-6-[(3S,8R,9R,10R,13R,14R,17R)-3-[(2R,5S)-3,4-dihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-[(2S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol |

InChI |

InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3/t20-,21-,23+,24-,25?,26?,27-,28+,29?,30?,31-,32?,33?,34+,35?,36?,37?,38-,39-,40-,41+,42+,45+,46-,47-/m1/s1 |

InChI Key |

MOWDSRSBTXORLO-PTDWQRNOSA-N |

Isomeric SMILES |

C[C@H]([C@H]1CC[C@]2([C@@]1(CC[C@@]3([C@H]2CC=C4[C@@H]3CC[C@@H](C4(C)C)O[C@H]5C(C([C@@H](C(O5)CO[C@H]6C(C([C@@H](C(O6)CO)O)O)O)O[C@H]7C(C([C@@H](CO7)O)O)O)O)O)C)C)C)C([C@@H]([C@H](C(C)(C)O)O)O)O |

Canonical SMILES |

CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Saccharumoside-B and Analogs

Unlike Momordicoside B’s lanostane core, Saccharumoside-B derivatives incorporate a pyridine ring, which influences their polarity and binding affinity. Structural analogs of Saccharumoside-B, such as compounds B and C (), exhibit modified sugar moieties (e.g., substitution of xylose with glucose), altering their solubility and pharmacokinetic profiles .

Torososide A

Torososide A (CAS 165689-32-7) is another triterpenoid glycoside with a molecular weight of 728.65 g/mol. While it shares the lanostane backbone with Momordicoside B, its glycosylation pattern differs, featuring a single glucopyranosyl unit.

Pharmacological Activity Profiling

Antitumor Efficacy

- Momordicoside B : Preliminary studies suggest apoptosis induction in cancer cells via mitochondrial pathways, though IC₅₀ values remain unreported.

- Saccharumoside-B Analogs: Exhibit moderate antitumor activity (IC₅₀ = 12–35 μM) in hepatocellular carcinoma models, attributed to ROS-mediated DNA damage .

- Torososide A : Demonstrates cytotoxicity against breast cancer cells (IC₅₀ = 8.2 μM), linked to inhibition of NF-κB signaling .

Anti-Inflammatory Mechanisms

Momordicoside B suppresses COX-2 and TNF-α in macrophages, while Saccharumoside-B analogs show weaker COX-2 inhibition (30–50% reduction vs. 70% for Momordicoside B) .

ADME and Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Key Observations :

- Momordicoside B’s high TPSA and hydrogen-bonding capacity limit its oral bioavailability, necessitating formulation optimization.

- Saccharumoside-B’s reduced glycosylation enhances aqueous solubility but compromises target selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.